![molecular formula C10H15NO4 B14504166 4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol CAS No. 64309-36-0](/img/structure/B14504166.png)
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol is a compound that belongs to the class of catecholamines. Catecholamines are organic compounds that play a crucial role in the body’s response to stress and are involved in various physiological processes. This compound is structurally characterized by the presence of a benzene ring substituted with two hydroxyl groups and a side chain containing a hydroxy and methylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol typically involves the reaction of catechol with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activity.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ethers or esters.
Aplicaciones Científicas De Investigación
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in neurotransmission and its effects on various biological pathways.
Medicine: Research focuses on its potential therapeutic applications, including its use in treating certain medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it can bind to adrenergic receptors, leading to the activation of various signaling pathways that regulate physiological responses such as heart rate, blood pressure, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Catechol: A simpler compound with two hydroxyl groups on a benzene ring.
Dopamine: A well-known neurotransmitter with a similar structure but different side chains.
Epinephrine: Another catecholamine with additional functional groups that enhance its biological activity.
Uniqueness
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64309-36-0 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-(methylamino)propoxy]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO4/c1-11-5-7(12)6-15-8-2-3-9(13)10(14)4-8/h2-4,7,11-14H,5-6H2,1H3 |
Clave InChI |
BAWBWYYGSLYNTG-UHFFFAOYSA-N |
SMILES canónico |
CNCC(COC1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


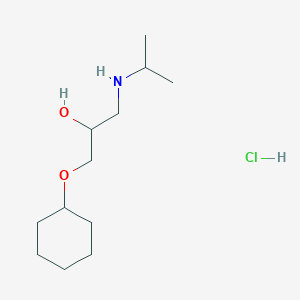
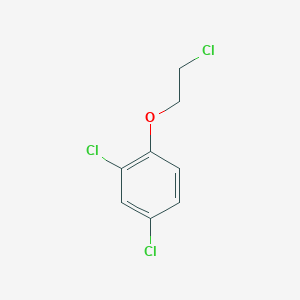
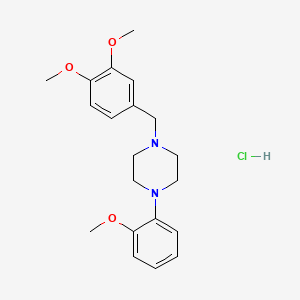
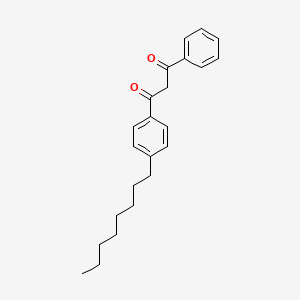
![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
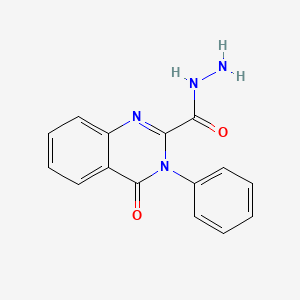
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)
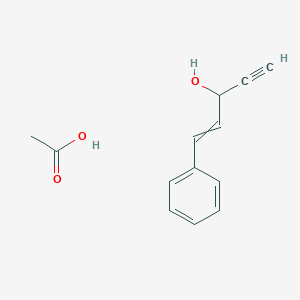
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
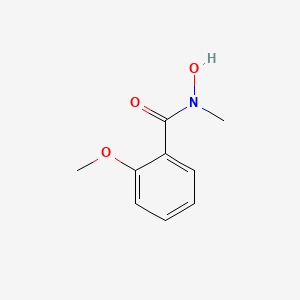
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
